Quinine lactate
Overview
Description
Quinine is an alkaloid used to treat uncomplicated Plasmodium falciparum malaria . It is derived from the bark of the cinchona tree and has been used for that purpose since before 1633 . Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose . It is also used as a blood schizonticide although it also has gametocytocidal activity against P. vivax and P. malariae .
Synthesis Analysis
The synthesis of quinine has been a subject of interest for several decades . A recent study reported an organocatalyst-mediated five-pot synthesis of quinine . This method involves the use of diphenylprolinol silyl ether-mediated Michael reaction, aza-Henry reaction, hemiaminalization, and elimination of HNO2 . Another study reported the discovery of enzymes required to form the early biosynthetic intermediate dihydrocorynantheal from strictosidine aglycone via reduction and esterase-triggered decarboxylation .Molecular Structure Analysis
Quinine consists of two major fused-ring systems: the aromatic quinoline and the bicyclic quinuclidine . It has a molecular formula of C20H24N2O2 with an average mass of 324.4168 Da and a mono-isotopic mass of 324.183777 Da .Chemical Reactions Analysis
Quinine undergoes various chemical reactions. For instance, heating quinine in phosphoric buffer solution with low pH produces at least five compounds, whereas heating quinine in alcohol/phosphoric buffer solution with decreased pH produces at least eight compounds . The formation of these compounds is dependent on the heating time, alcohol concentration in the alcoholic/buffer mixture, and pH .Physical and Chemical Properties Analysis
Quinine is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature . It is also a strongly fluorescent compound in dilute acid solution with two excitation wavelengths (250 and 350 nm) and a fluorescence emission at 450 nm .Scientific Research Applications
Metabolic Effects in Malaria Treatment
Quinine has been widely studied for its role in treating severe malaria. It has been found that quinine, when used in combination with other treatments like artesunate and dichloroacetate, can significantly influence the metabolic responses in children with severe malaria. These studies revealed that quinine affects glucose and lactate kinetics, potentially improving the survival chances of patients by addressing metabolic dysfunctions like lactic acidosis and hypoglycemia. Moreover, the combined administration of quinine and dichloroacetate was observed to expedite the reduction of lactate levels in the blood, indicating a potential synergistic effect in treating lactic acidosis in malaria (Agbenyega et al., 2000; Agbenyega et al., 2003).
Anticonvulsant and Hypnotic Effects
Research has also explored the anticonvulsant and hypnotic effects of quinine. In studies using the pentylenetetrazole model of seizure, quinine was observed to extend the latency of seizures and decrease their duration. Additionally, quinine significantly increased sleeping time and decreased latency to fall asleep in mice, highlighting its potential in controlling seizures and as a hypnotic agent (Nassiri-Asl et al., 2009).
Influence on Human Auditory System
Quinine's influence on the human auditory system has been a subject of investigation. Studies have demonstrated that quinine can induce changes in the auditory dynamic range, potentially acting as a model for cochlear hearing loss. Specifically, quinine was found to induce changes in pure-tone thresholds and evoke emissions, reflecting its specific impact on certain aspects of hearing function (Berninger et al., 1998).
Antiarrhythmic Activity
Quinine has shown potential as an antiarrhythmic drug. In clinical trials, quinine was effective in suppressing ventricular arrhythmias in humans. It was found to prolong the ventricular effective refractory period without extending the corrected QT interval, marking its distinct antiarrhythmic properties and establishing its potential as a convenient antiarrhythmic drug for clinical use (Sheldon et al., 1995).
Mechanism of Action
Quinine acts as a blood schizonticide although it also has gametocytocidal activity against P. vivax and P. malariae . It is thought to act by inhibiting heme polymerase, thereby allowing accumulation of its cytotoxic substrate, heme . Because it is a weak base, it is concentrated in the food vacuoles of P. falciparum .
Safety and Hazards
Future Directions
New drugs are needed, particularly those with new mechanisms of action . The range of anti-malarial medicines developed over the years are being reviewed, beginning with the discovery of quinine in the early 1800s, through to modern day ACT and the recently-approved tafenoquine . This suggests that quinine and its derivatives continue to be of interest in the development of new antimalarial drugs.
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14-,19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGEHZBXVXPFQ-DSXUQNDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225874 | |
Record name | Quinine lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749-49-5 | |
Record name | Quinine lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinine lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinine lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUININE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J99Y4IZE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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